molecular formula C11H8Cl2N2O2 B13498878 Methyl 4-chloro-2-(chloromethyl)quinazoline-7-carboxylate

Methyl 4-chloro-2-(chloromethyl)quinazoline-7-carboxylate

Cat. No.: B13498878
M. Wt: 271.10 g/mol
InChI Key: FWUKUOWCDLVQRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-chloro-2-(chloromethyl)quinazoline-7-carboxylate is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-2-(chloromethyl)quinazoline-7-carboxylate typically involves the reaction of 2-amino-5-chlorobenzoic acid with chloroacetyl chloride in the presence of a base, followed by cyclization with formamide . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-(chloromethyl)quinazoline-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolines, dihydroquinazolines, and quinazoline derivatives with different functional groups .

Scientific Research Applications

Methyl 4-chloro-2-(chloromethyl)quinazoline-7-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-chloro-2-(chloromethyl)quinazoline-7-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-chloro-2-(chloromethyl)quinazoline-7-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H8Cl2N2O2

Molecular Weight

271.10 g/mol

IUPAC Name

methyl 4-chloro-2-(chloromethyl)quinazoline-7-carboxylate

InChI

InChI=1S/C11H8Cl2N2O2/c1-17-11(16)6-2-3-7-8(4-6)14-9(5-12)15-10(7)13/h2-4H,5H2,1H3

InChI Key

FWUKUOWCDLVQRP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=NC(=N2)CCl)Cl

Origin of Product

United States

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